![molecular formula C14H13NO4S B14312412 2-[(4-Methylphenyl)sulfamoyl]benzoic acid CAS No. 111887-00-4](/img/structure/B14312412.png)
2-[(4-Methylphenyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H13NO4S. It is a derivative of benzoic acid, where a sulfamoyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-methylbenzenesulfonamide with a benzoic acid derivative. One common method is the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzoic acid in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methylphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(4-Methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and pain. The sulfamoyl group can interact with amino acid residues in the active site of enzymes, leading to inhibition of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Sulfamoylbenzoic acid: A sulfonamide derivative of benzoic acid used in organic synthesis.
2-Sulfamoylbenzoic acid: Another sulfonamide derivative with similar chemical properties.
Benzoic acid, 2-(4-methylbenzoyl)-: A related compound with a different functional group attached to the benzene ring.
Uniqueness
2-[(4-Methylphenyl)sulfamoyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Eigenschaften
CAS-Nummer |
111887-00-4 |
|---|---|
Molekularformel |
C14H13NO4S |
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
2-[(4-methylphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H13NO4S/c1-10-6-8-11(9-7-10)15-20(18,19)13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) |
InChI-Schlüssel |
XASVMVONBXJURU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


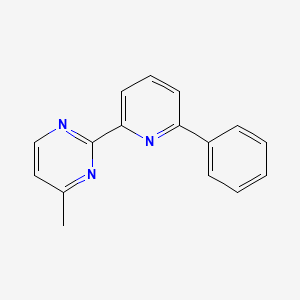
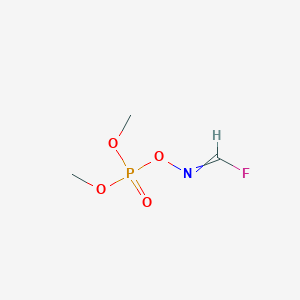
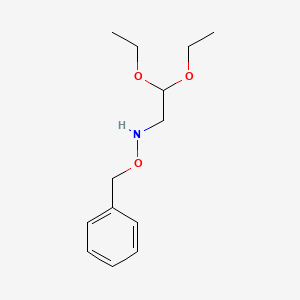
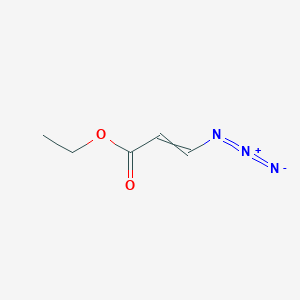
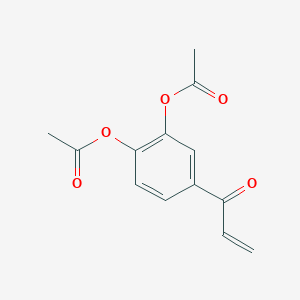
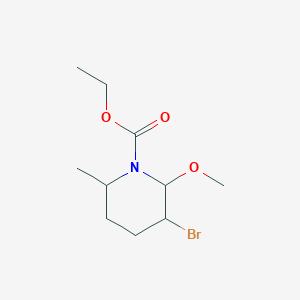
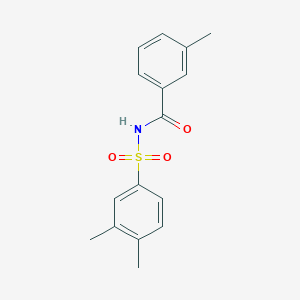
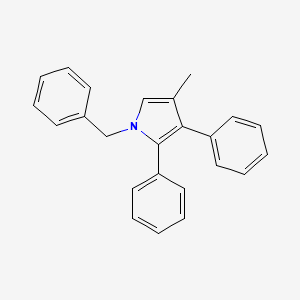
![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)
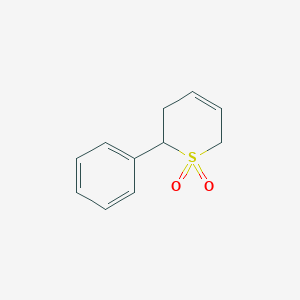
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)
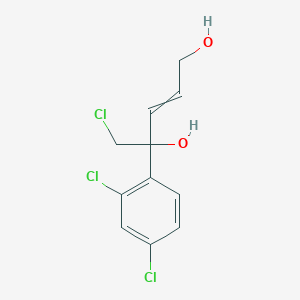
![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)
